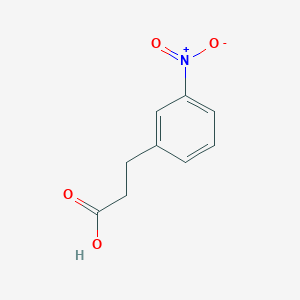

3-(3-Nitrophenyl)propionic acid

Vue d'ensemble

Description

3-(3-Nitrophenyl)propionic acid, also known as 3-nitropropionic acid (3-NPA) is a naturally occurring organic compound that has been widely studied for its biochemical and physiological effects. It is a colorless to pale yellow crystalline solid that is soluble in water and ethanol. 3-NPA has been used as a biochemical tool to study the physiological and biochemical effects of polyunsaturated fatty acids (PUFAs) and their metabolites in various organisms.

Applications De Recherche Scientifique

Spectroscopic Profiling and Molecular Docking

3-Amino-3-(2-nitrophenyl) propionic acid, closely related to 3-(3-Nitrophenyl)propionic acid, has been characterized using FT-IR, FT-Raman, UV–Visible spectra, and density functional theory (DFT). This compound is utilized in molecular docking studies due to its low toxicity levels, making it useful for interactions with different proteins. Notably, a minimum binding energy of −5.42 kcal/mol was observed in protein interactions, indicating potential applications in biological research (Abraham et al., 2018).

Chemical Synthesis and Derivative Formation

β-[3-Nitrophenvl]-β-[anthron-(9)-yl-(10)]-propionic acid, a derivative of this compound, has shown unique properties in chemical synthesis. For instance, its treatment with concentrated sulfuric acid forms β-[3-nitrophenyl]-β-[(10)-oxy-anthron-(9)-yl-(10)]-propionic acid, further leading to the formation of various novel compounds (Vachon et al., 1934).

Antibacterial Agent Identification

3-Nitro propionic acid, similar in structure to this compound, was isolated from the fermentation broth of an endophytic fungus. This compound exhibited broad inhibition effects on pathogenetic bacteria, indicating potential applications in developing antibacterial agents (Jin, 2015).

Mutagenicity and Genotoxicity Assessment

3-NOP, a development compound related to this compound, was studied for mutagenic and genotoxic potential. The findings indicated that 3-NOP and its metabolites, including 3-nitroxy-propionic acid, posed no mutagenic and genotoxic potential, suggesting its safety in certain applications (Thiel et al., 2019).

Enzyme Modification Studies

Mutations in human carbonic anhydrase II, an enzyme, were studied using derivatives like 4-nitrophenyl propionate. These studies provide insights into enzyme activity modifications, potentially guiding the development of therapeutic agents (Elleby et al., 1999).

Safety and Hazards

The safety information for 3-(3-Nitrophenyl)propionic acid indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

The primary target of 3-(3-Nitrophenyl)propionic acid is the mitochondrial complex II , also known as succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

This compound acts as a neurotoxin by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal functioning of the mitochondria, leading to a reduction in ATP synthesis . The compound also leads to an excessive production of free radicals, which can cause cellular damage .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production . This disruption leads to a decrease in ATP synthesis, causing an energy deficiency within the cell . The compound also induces the production of free radicals, which can cause oxidative stress and damage to cellular components .

Pharmacokinetics

It is known that the compound can affect several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation . These effects can influence the compound’s bioavailability and its overall impact on the body.

Result of Action

The action of this compound results in cellular hypoxia and damage . Specifically, it leads to the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum . This is characterized by motor impairments, a key clinical manifestation of Huntington’s disease . The compound’s action also enhances neuroinflammation, excitotoxicity, and apoptosis .

Propriétés

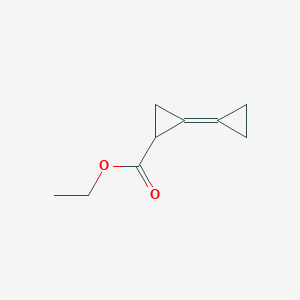

IUPAC Name |

3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOANOABZUNJOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375063 | |

| Record name | 3-(3-Nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1664-57-9 | |

| Record name | 3-(3-Nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Nitrophenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-(3-Nitrophenyl)propionic acid in the synthesis of 3-aminophenylacetylene described in the research?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 3-aminophenylacetylene. The research outlines a process where it undergoes bromination and subsequent debromination reactions to ultimately yield the desired 3-aminophenylacetylene [].

Q2: Are there alternative synthetic routes to 3-aminophenylacetylene that don't involve this compound?

A2: While the provided research focuses on a specific synthetic route [], other methods to produce 3-aminophenylacetylene might exist. Exploring alternative synthetic pathways often involves considering factors such as the cost and availability of starting materials, reaction conditions, overall yield, and the environmental impact of the process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)